molecular formula C7H7N3S B1516956 Thieno[3,2-c]pyridin-4-ylhydrazine CAS No. 27685-95-6

Thieno[3,2-c]pyridin-4-ylhydrazine

Cat. No.: B1516956
CAS No.: 27685-95-6
M. Wt: 165.22 g/mol
InChI Key: RFRPZHUSVWSBPJ-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridin-4-ylhydrazine is a chemical compound with the molecular formula C7H7N3S and a molecular weight of 165.22 g/mol. It is a derivative of thieno[3,2-c]pyridine, featuring a hydrazine group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Thieno[3,2-c]pyridin-4-ylhydrazine can be synthesized through several methods, including the reaction of thieno[3,2-c]pyridine with hydrazine hydrate under specific conditions. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazine derivative[_{{{CITATION{{{_3{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno 3,4 ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-c]pyridin-4-ylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute different atoms or groups on the compound.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Thieno[3,2-c]pyridin-4-ylhydrazine has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Industry: this compound can be used in the production of materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism by which Thieno[3,2-c]pyridin-4-ylhydrazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biochemical pathways being activated or inhibited. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Thieno[3,2-c]pyridin-4-ylhydrazine is similar to other compounds containing thieno[3,2-c]pyridine or hydrazine groups. Some similar compounds include:

  • Thieno[3,2-c]pyridine: A related compound without the hydrazine group.

  • Hydrazine derivatives: Other hydrazine-containing compounds with different heterocyclic structures.

Uniqueness: this compound is unique due to its specific combination of the thieno[3,2-c]pyridine ring and the hydrazine group, which imparts distinct chemical and biological properties compared to its similar compounds.

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Properties

IUPAC Name

thieno[3,2-c]pyridin-4-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-10-7-5-2-4-11-6(5)1-3-9-7/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRPZHUSVWSBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1SC=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651212
Record name 4-Hydrazinylthieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27685-95-6
Record name 4-Hydrazinylthieno[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27685-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinylthieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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